Oxolinic acid is synthesized from aromatic amines through a series of chemical reactions that typically involve halogenation and cyclization processes. The primary source for its synthesis includes 3-chloro-4-fluoroaniline as a starting material, which undergoes further reactions to yield oxolinic acid .
The synthesis of oxolinic acid involves several key steps:
The synthesis can be summarized in two main stages:
The molecular structure of oxolinic acid consists of a bicyclic structure typical of quinolones, featuring a pyridine ring fused to a cyclopentane.
Oxolinic acid participates in various chemical reactions, including:
The electrochemical behavior of oxolinic acid has been characterized using cyclic voltammetry, revealing an irreversible anodic process that is influenced by pH and concentration .
Oxolinic acid exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.
The pKa value indicates its acidic nature, influencing its solubility and bioavailability in different environments .
Oxolinic acid is primarily used in veterinary medicine due to its effectiveness against bacterial infections in aquaculture. Its applications include:
Oxolinic acid emerged from Japan’s robust pharmaceutical research landscape in the early 1970s. Developed as a targeted antibacterial agent, it represented a strategic effort to expand the quinolone class beyond nalidixic acid’s limitations. Japanese patent JP49138244 (filed in 1974) documented its initial synthesis, highlighting the focus on enhanced Gram-negative activity and improved pharmacokinetics [1] [3]. This innovation aligned with Japan’s leadership in antibiotic discovery during this era, where researchers systematically modified quinolone scaffolds to address rising bacterial resistance. Unlike earlier narrow-spectrum agents, oxolinic acid exhibited potent activity against Enterobacteriaceae, making it a candidate for urinary tract infections [2] [6]. Its development underscored a shift toward rational drug design in quinolone chemistry, leveraging structural tweaks to optimize target binding.
Oxolinic acid (C₁₃H₁₁NO₅, MW 261.23 g/mol) evolved from nalidixic acid’s naphthyridine core through strategic ring modifications [2] [7]:
Table 1: Structural Comparison of Early Quinolones
Compound | Core Structure | R1 | R6/R7 Modifications | Target Spectrum |
---|---|---|---|---|
Nalidixic acid | 1,8-Naphthyridine | Ethyl | Methyl | Narrow (Gram-negative) |
Oxolinic acid | Quinolone + dioxolane | Ethyl | Fused dioxolane ring | Moderate (Gram-negative) |
Ciprofloxacin | Fluoroquinolone | Cyclopropyl | Fluoro + piperazine | Broad (Gram±) |
Industrial synthesis of oxolinic acid has evolved from multistep linear processes to optimized one-pot methodologies, driven by patent-protected innovations:
Table 2: Industrial Synthesis Methods Compared
Method | Conditions | Yield | Advantages |
---|---|---|---|
Traditional | Multi-step; reflux in diphenyl ether | ~40% | Simple reagents; low cost |
Patent CN109651386B | One-pot; acetic anhydride/H₂SO₄ catalysis | >85% | Fewer purifications; scalable |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7